N-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide

Description

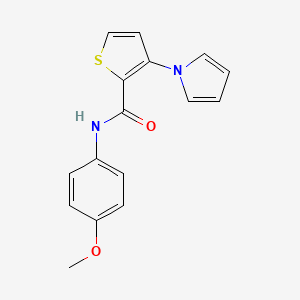

N-(4-Methoxyphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide is a heterocyclic compound featuring a thiophene backbone substituted with a pyrrole ring at the 3-position and a 4-methoxyphenylcarboxamide group at the 2-position. Its structural analogs, however, highlight the importance of substituent variations on physicochemical properties and bioactivity .

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methoxyphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-20-13-6-4-12(5-7-13)17-16(19)15-14(8-11-21-15)18-9-2-3-10-18/h2-11H,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDMLAGSFMNMIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801325774 | |

| Record name | N-(4-methoxyphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801325774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820372 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

383147-85-1 | |

| Record name | N-(4-methoxyphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801325774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via the Hantzsch pyrrole synthesis, which involves the reaction of β-ketoesters with ammonia and aldehydes.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene ring reacts with a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrrole rings, leading to the formation of sulfoxides or N-oxides.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides, N-oxides

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

PARP-1 Inhibition

Recent studies have demonstrated that compounds similar to N-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide can act as effective PARP-1 inhibitors. The compound's structure allows for significant interactions with the active site of PARP-1, leading to potent inhibition. For instance, compounds with similar scaffolds have shown IC50 values in the nanomolar range, indicating strong inhibitory activity compared to established PARP inhibitors like Olaparib .

Antiproliferative Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including those with mutant BRCA1 genes. In vitro studies have shown that it exhibits significant antiproliferative activity, with IC50 values suggesting it is more effective than some existing therapies . A comparative analysis of IC50 values for different compounds reveals:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-436 (breast cancer) | 2.57 |

| Olaparib | MDA-MB-436 (breast cancer) | 4.40 |

| Other Compounds | Various | Ranges from 6.35 to 11.50 |

Structure-Based Drug Design

The unique structural features of this compound make it an excellent candidate for structure-based drug design. Researchers have utilized virtual screening techniques to identify and optimize derivatives with improved potency and selectivity against PARP-1 .

Case Study 1: Novel Anticancer Compound Identification

In a study aimed at identifying new anticancer agents, researchers screened a library of compounds, including derivatives of this compound. The screening revealed that certain derivatives exhibited enhanced efficacy against multicellular spheroids, indicating their potential for further development in cancer therapy .

Case Study 2: Structure-Based Virtual Screening

A study focused on identifying novel PARP inhibitors employed structure-based virtual screening techniques using databases containing compounds similar to this compound. This approach successfully identified several promising candidates that demonstrated superior inhibitory activity against PARP-1 compared to traditional inhibitors .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound shares a common thiophene-2-carboxamide core with derivatives such as N-(3,4-dimethoxyphenyl)-4-(3-fluorophenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide () and 4-(4-methylphenyl)-N-propyl-3-(1H-pyrrol-1-yl)thiophenecarboxamide (). Key differences include:

- Fluorophenyl Addition : The 4-(3-fluorophenyl) substitution in may improve binding affinity in hydrophobic pockets of biological targets, a feature absent in the target compound .

- N-Alkyl vs. N-Aryl Groups : The N-propyl group in reduces aromaticity, likely altering pharmacokinetic properties such as metabolic stability and membrane permeability compared to the N-aryl group in the target compound .

Physicochemical Properties

Hypothesized Bioactivity

While direct biological data for the target compound are unavailable, highlights that N-propyl-substituted analogs are marketed for medicinal applications, suggesting that alkyl/aryl carboxamide groups influence target selectivity.

Biological Activity

N-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide is a compound of interest due to its potential biological activities, particularly in cancer therapy and other therapeutic areas. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential applications in medicine.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a methoxyphenyl group, a pyrrole ring, and a thiophene carboxamide moiety, which are critical for its biological interactions.

Research indicates that compounds similar to this compound often exhibit their biological effects through the following mechanisms:

- Inhibition of Enzymatic Activity : Many derivatives have shown the ability to inhibit enzymes such as PARP (Poly(ADP-ribose) polymerase), which plays a role in DNA repair mechanisms. The inhibition of this enzyme can lead to increased cancer cell sensitivity to chemotherapy .

- Induction of Apoptosis : Studies have found that certain compounds induce apoptosis in cancer cells by activating intrinsic pathways, often leading to cell cycle arrest at the G2/M phase .

- Antiproliferative Effects : Compounds with similar structures have demonstrated significant antiproliferative activity against various cancer cell lines, including breast cancer cells (e.g., MDA-MB-436) and melanoma .

Biological Activity Data

The following table summarizes key findings from studies involving this compound and related compounds:

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of this compound, researchers observed that the compound exhibited significant cytotoxic effects on MDA-MB-436 cells. The compound's mechanism involved the induction of apoptosis and cell cycle arrest, leading to reduced cell viability in treated cultures.

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit PARP activity. This study demonstrated that this compound showed competitive inhibition against PARP, suggesting its potential as a therapeutic agent in combination with DNA-damaging agents for enhanced anticancer efficacy.

Q & A

Q. What are the recommended synthetic routes for N-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Nucleophilic Substitution : Reacting 2-thiophenecarboxylic acid derivatives with 4-methoxyaniline in the presence of coupling agents (e.g., EDC/HOBt) to form the amide bond .

- Heterocycle Formation : Introducing the 1H-pyrrol-1-yl group via Sonogashira coupling or Buchwald-Hartwig amination, using palladium catalysts and optimized solvent systems (e.g., DMF/toluene) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

Table 1 : Example Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amide Coupling | EDC, HOBt, DCM, RT, 12 h | 65–75 | |

| Pyrrole Introduction | Pd(PPh₃)₄, CuI, piperidine, 80°C, 24 h | 50–60 |

Q. How is the structural characterization of this compound performed?

- Methodological Answer :

- X-ray Crystallography : Single-crystal analysis using SHELXL for refinement (e.g., resolving thiophene-pyrrole torsion angles) .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). The 4-methoxyphenyl group shows a singlet at ~3.8 ppm (OCH₃) and aromatic protons between 6.8–7.4 ppm .

- FTIR : Confirm amide C=O stretch at ~1650 cm⁻¹ and thiophene ring vibrations at 700–800 cm⁻¹ .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ .

Advanced Research Questions

Q. How can conflicting spectroscopic data during structural elucidation be resolved?

- Methodological Answer : Discrepancies between NMR and X-ray data often arise from dynamic effects (e.g., rotational isomerism). Strategies include:

- Variable-Temperature NMR : Identify coalescence temperatures for proton exchange in the pyrrole-thiophene linkage .

- DFT Calculations : Compare computed NMR chemical shifts (B3LYP/6-311+G(d,p)) with experimental data to validate conformers .

- Crystallographic Validation : Use SHELXL refinement to resolve ambiguities in bond lengths/angles .

Q. What challenges arise in optimizing reaction yields for this compound, and how are they addressed?

- Methodological Answer :

- Low Coupling Efficiency : Steric hindrance from the 4-methoxyphenyl group reduces amide formation. Mitigation: Use microwave-assisted synthesis (100°C, 30 min) to enhance reactivity .

- Byproduct Formation : Oxidative side reactions during pyrrole introduction. Solution: Add radical scavengers (e.g., BHT) and employ inert atmospheres .

- Table 2 : Yield Optimization Strategies

| Issue | Intervention | Yield Improvement | Reference |

|---|---|---|---|

| Steric Hindrance | Microwave activation | +15–20% | |

| Oxidative Degradation | BHT addition, N₂ atmosphere | +10–12% |

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., kinases). Focus on modifying the pyrrole moiety for better hydrophobic interactions .

- QSAR Models : Correlate electronic parameters (Hammett σ) of substituents with observed IC₅₀ values. Methoxy groups enhance electron density, improving receptor binding .

Q. What advanced techniques validate purity and stability under experimental conditions?

- Methodological Answer :

- HPLC-DAD/MS : Monitor degradation products under accelerated stability conditions (40°C/75% RH for 4 weeks). Use C18 columns (acetonitrile/0.1% formic acid gradient) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C confirms suitability for high-temperature reactions) .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies between in vitro and in vivo activity data?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsome assays) to identify rapid clearance of the thiophene carboxamide group .

- Prodrug Design : Introduce ester-protected methoxyphenyl groups to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.